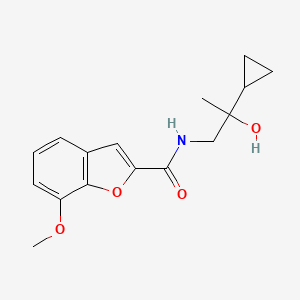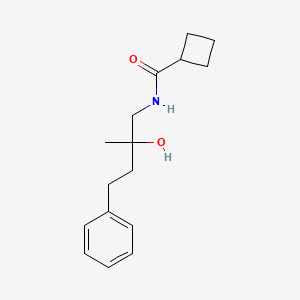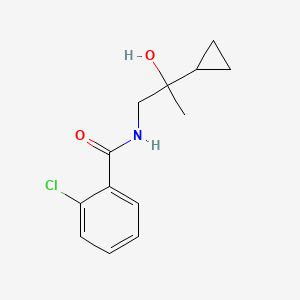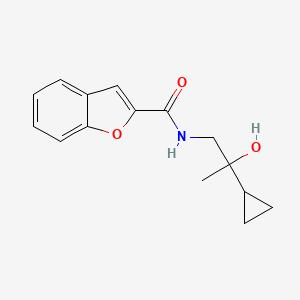
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide (NCHM-7MBF2C) is a novel compound that has recently been studied for its potential applications in scientific research. NCHM-7MBF2C has a unique chemical structure, which makes it a promising candidate for further research.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s. N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide has also been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to reduce inflammation and oxidative stress in a variety of cell types. Additionally, it has been studied for its potential as an anticancer agent, with promising results in several cancer cell lines.
Mechanism of Action
The exact mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed to work by inhibiting the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it is believed to act as an anticancer agent, by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s. Additionally, it has been shown to reduce inflammation and oxidative stress in a variety of cell types. It has also been shown to have potential anticancer effects, by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a novel compound with a unique chemical structure, which makes it a promising candidate for further research. Additionally, it is relatively easy to synthesize, using a two-step reaction. Furthermore, it has been studied for its potential applications in scientific research, making it a useful tool for researchers.
However, there are also some limitations for lab experiments. N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide is a relatively new compound, so there is still limited information available on its mechanism of action and potential effects. Additionally, its potential therapeutic applications are still being explored, so further research is needed to fully understand its potential.
Future Directions
The potential applications of N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide are still being explored, so there are many potential future directions for research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies into its potential as an antioxidant, anti-inflammatory, and anticancer agent are needed. Additionally, further studies into its potential toxicity and safety are needed. Finally, further studies into its potential as a drug delivery system and its potential interactions with other compounds are also needed.
Synthesis Methods
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-cyclopropyl-2-hydroxypropyl chloride with 7-methoxy-1-benzofuran-2-carboxylic acid. The second step involves the reaction of the resulting 2-cyclopropyl-2-hydroxypropyl-7-methoxy-1-benzofuran-2-carboxylic acid with aqueous ammonia, followed by the addition of a base. The reaction yields N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide as a white crystalline solid.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(19,11-6-7-11)9-17-15(18)13-8-10-4-3-5-12(20-2)14(10)21-13/h3-5,8,11,19H,6-7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJSTYOBAVWCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6488412.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)


![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
